N-[2-(2-Fluorophenyl)acetyl]-isoleucine
Description
Contextualizing N-Acyl Amino Acids in Modern Chemical Research
N-acyl amino acids (NAAAs) are a diverse family of lipids where a fatty acid is linked to an amino acid via an amide bond. nih.govfrontiersin.org These molecules are not merely metabolic intermediates but are increasingly recognized as important signaling molecules in various physiological processes. nih.govwikipedia.org In scientific research, NAAAs are explored for their potential therapeutic applications, with studies showing activities such as neuroprotection and regulation of energy homeostasis. nih.gov The vast number of possible combinations between different fatty acids and amino acids presents a rich landscape for the discovery of novel bioactive compounds. nih.gov
The general structure of an N-acyl amino acid involves an acyl group (R-C=O) attached to the nitrogen atom of an amino acid. This structural motif is shared by endocannabinoids, another class of lipid signaling molecules, and as a result, many NAAAs are studied for their interactions with the endocannabinoid system. nih.gov The diversity in both the acyl chain and the amino acid component allows for fine-tuning of the molecule's properties, such as lipophilicity and receptor-binding affinity.
Rationale for the Design and Investigation of 2-Fluorophenylacetyl Derivatives of Isoleucine
The design of N-[2-(2-Fluorophenyl)acetyl]-isoleucine can be rationalized by considering the individual contributions of its components. The isoleucine backbone provides a chiral scaffold derived from a natural amino acid, which can be important for specific biological recognition. nih.gov
The 2-fluorophenylacetyl group introduces two key features: an aromatic ring and a fluorine atom. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org The position of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets. The phenylacetyl moiety itself is found in various natural and synthetic compounds with diverse biological activities.
The combination of these fragments into a single molecule, this compound, creates a novel chemical entity. The investigation of such a derivative would aim to explore how these structural modifications translate into new biological functions or improved properties compared to simpler N-acyl amino acids. Research in this area contributes to understanding the structure-activity relationships of this class of compounds.
Current Gaps and Opportunities in the Academic Research Landscape of Novel Amino Acid Conjugates
While the field of N-acyl amino acids has expanded significantly, there remain considerable gaps in our understanding. The biological roles of the vast majority of potential NAAAs are still unknown. nih.gov There is a significant opportunity to synthesize and screen novel amino acid conjugates to discover new biological activities and therapeutic leads. beilstein-journals.org
A key challenge and opportunity lies in elucidating the specific enzymes involved in the biosynthesis and degradation of these molecules, as well as identifying their cellular receptors and downstream signaling pathways. nih.gov Furthermore, the development of novel synthetic methodologies to create diverse libraries of amino acid conjugates is crucial for systematic exploration. beilstein-journals.org The creation of conjugates with unnatural amino acids or acyl groups, such as the 2-fluorophenylacetyl moiety, represents a promising avenue for generating molecules with enhanced stability, novel mechanisms of action, or the ability to serve as probes for studying biological systems. tandfonline.comresearchgate.net
Compound Data
Below are tables detailing the properties of the core components of this compound.
Table 1: Properties of Isoleucine This data is for the natural amino acid L-isoleucine.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2S,3S)-2-Amino-3-methylpentanoic acid | nih.gov |
| Molecular Formula | C6H13NO2 | nih.gov |
| Molecular Weight | 131.17 g/mol | nih.gov |
| Description | An essential branched-chain aliphatic amino acid. | nih.gov |
Table 2: Properties of 2-Fluorophenylacetic acid This data is for the acyl group donor in the form of the free acid.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(2-Fluorophenyl)acetic acid | N/A |
| Molecular Formula | C8H7FO2 | N/A |
| Molecular Weight | 154.14 g/mol | N/A |
| Description | A derivative of phenylacetic acid with a fluorine atom at the 2-position of the benzene (B151609) ring. | nih.gov |
Table 3: Predicted Properties of this compound This data is hypothetical and for illustrative purposes, based on the properties of its components.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C14H18FNO3 |
| Molecular Weight | 267.30 g/mol |
| Description | An N-acyl amino acid derivative combining 2-fluorophenylacetic acid and isoleucine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(2-fluorophenyl)acetyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-3-9(2)13(14(18)19)16-12(17)8-10-6-4-5-7-11(10)15/h4-7,9,13H,3,8H2,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYDSOCWTGIMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588601 | |
| Record name | N-[(2-Fluorophenyl)acetyl]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101832-85-2 | |
| Record name | N-[(2-Fluorophenyl)acetyl]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 2 Fluorophenyl Acetyl Isoleucine and Its Analogs
Strategic Approaches to Amide Bond Formation with Isoleucine
The formation of the amide (or peptide) bond between the amine of isoleucine and a carboxylic acid is a cornerstone of peptide synthesis and can be achieved through several established methods. youtube.com The high stability of the amide bond, attributed to resonance that imparts a partial double bond character to the C-N bond, necessitates the activation of the carboxylic acid group to facilitate the reaction with the relatively nucleophilic amino group of isoleucine. nih.gov
General strategies involve converting the carboxylic acid's hydroxyl group into a better leaving group. This can be accomplished by using activating agents that form highly reactive intermediates, such as acyl chlorides, active esters, or in situ activated species via coupling reagents. researchgate.net A common approach involves the N-acylation of the amino acid under basic conditions, for example, using the Schotten-Baumann reaction, which has been applied to the synthesis of various N-acyl isoleucines. researchgate.netnih.gov
Optimization of Coupling Reagents and Reaction Conditions for N-Acylation
The N-acylation of isoleucine with 2-(2-fluorophenyl)acetic acid is most effectively performed using coupling reagents that mediate amide bond formation under mild conditions, which is critical for preserving the stereochemical integrity of the amino acid. researchgate.net The choice of reagent and reaction conditions is paramount for maximizing yield and minimizing side reactions, particularly racemization at the α-carbon of isoleucine. researchgate.net
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI). These are often used in conjunction with additives that act as acyl transfer catalysts and racemization suppressants. researchgate.netacgpubs.org 1-Hydroxybenzotriazole (HOBt) is a frequently employed additive that reacts with the activated carboxylic acid to form an active ester intermediate, which then smoothly reacts with the amine. researchgate.netresearchgate.netacgpubs.org This two-step, one-pot process is known to increase reaction yields and reduce the level of epimerization. acgpubs.orgrsc.org
Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). These reagents generate active esters or amides in situ and are known for their high reactivity and fast reaction times, making them suitable for both solution-phase and solid-phase synthesis. researchgate.net The optimization process involves screening different combinations of coupling reagents, additives, solvents (typically aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF)), and temperature to identify the ideal conditions for the specific substrates. acgpubs.org
Table 1: Common Coupling Reagents for N-Acylation of Amino Acids
| Reagent Class | Example | Additive | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDCI | HOBt, HOSu | Widely used, cost-effective; HOBt suppresses racemization. researchgate.netresearchgate.netacgpubs.org |
| Phosphonium Salts | PyBOP, BOP | - | High efficiency, low racemization. researchgate.net |
Synthesis of the 2-(2-Fluorophenyl)acetyl Moiety
The synthesis of the acyl donor, the 2-(2-fluorophenyl)acetyl group, begins with the preparation of its corresponding carboxylic acid, 2-fluorophenylacetic acid. This precursor serves as the foundational building block which is subsequently activated for the coupling reaction with isoleucine.
Precursor Synthesis and Functionalization of 2-Fluorophenylacetic Acid
2-Fluorophenylacetic acid can be synthesized through various routes. One common industrial method involves the hydrolysis of 2-fluorobenzyl cyanide. The cyanide itself can be prepared from 2-fluorobenzyl chloride, which is accessible from the radical chlorination of 2-fluorotoluene. ambeed.com An alternative pathway starts with 2-fluorotoluene, which undergoes halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) to form a 2-fluorobenzyl halide. google.com This intermediate is then subjected to a cyanation reaction, followed by acidic or basic hydrolysis of the resulting nitrile to yield 2-fluorophenylacetic acid. ambeed.comgoogle.com
Another synthetic approach begins with 2-fluoroaniline, which can be converted to the target acid via a diazotization reaction followed by a subsequent reaction sequence. google.com
Table 2: Selected Synthetic Routes to 2-Fluorophenylacetic Acid
| Starting Material | Key Intermediates | Reaction Steps |
|---|---|---|
| 2-Fluorotoluene | 2-Fluorobenzyl halide, 2-Fluorobenzyl cyanide | Halogenation, Cyanation, Hydrolysis. google.com |
| 2-Fluorobenzyl Cyanide | - | Hydrolysis. ambeed.com |
For the subsequent amide bond formation, the carboxylic acid must be activated. A standard and highly effective method is the conversion of 2-fluorophenylacetic acid into its corresponding acyl chloride, 2-(2-fluorophenyl)acetyl chloride. chemicalbook.com This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amino group of isoleucine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. nih.gov
Considerations for Stereospecificity in Subunit Preparation
The 2-(2-fluorophenyl)acetyl moiety, as defined in the target compound N-[2-(2-Fluorophenyl)acetyl]-isoleucine, is achiral. The carbon atom alpha to the carbonyl group is a methylene (B1212753) (-CH₂-) group and thus does not constitute a stereocenter. Therefore, the synthesis of this specific acylating agent does not require stereoselective control. Should analogs be synthesized where this alpha-carbon is substituted with a group other than hydrogen, a new stereocenter would be created, necessitating the use of asymmetric synthesis techniques to control its configuration.
Stereoselective Synthesis of this compound Stereoisomers
Isoleucine is an amino acid with two stereogenic centers: the α-carbon (C2) and the β-carbon (C3). This gives rise to four distinct stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). rsc.orggoogle.combartleby.com Consequently, the synthesis of a single, stereochemically pure isomer of this compound demands strict control over the stereochemistry of the starting isoleucine and the preservation of that stereochemistry throughout the synthetic sequence.
Control over α- and β-Chiral Centers of Isoleucine
The control over the stereochemistry of the final product is primarily dictated by the choice of the starting isoleucine stereoisomer. Each of the four stereoisomers of isoleucine is commercially available or can be synthesized through stereoselective methods. google.comrsc.org For instance, methods exist for producing single diastereomers of isoleucine in high stereochemical purity by starting with a chiral precursor like (R)-2-methylbutyraldehyde to set the β-center's configuration, followed by enzymatic reactions to stereoselectively form the α-center. google.com It is also possible to interconvert between diastereomers; for example, D-alloisoleucine can be synthesized from L-isoleucine via stereospecific inversion of the α-carbon. rsc.org
Once the desired isoleucine stereoisomer is obtained, the critical challenge is to prevent epimerization at the α-center during the N-acylation step. rsc.org The α-proton is susceptible to abstraction under basic or even mildly activating conditions, which can lead to a loss of stereochemical purity. As discussed in section 2.1.1, the use of racemization-suppressing additives like HOBt is a key strategy to mitigate this side reaction. researchgate.netacgpubs.org The reaction conditions, including temperature, base, and reaction time, must be carefully optimized to ensure that the acylation proceeds without compromising the integrity of the α-chiral center. By starting with a pure isoleucine stereoisomer and employing optimized, low-racemization coupling conditions, a specific stereoisomer of this compound can be prepared with high stereochemical fidelity. rsc.org
Table 3: Stereoisomers of Isoleucine
| Name | α-Carbon (C2) Configuration | β-Carbon (C3) Configuration |
|---|---|---|
| L-Isoleucine | S | S |
| D-Isoleucine | R | R |
| L-allo-Isoleucine | S | R |
Methods for Enantiomeric and Diastereomeric Purity Assessment
The stereochemical configuration of this compound is of paramount importance, as isoleucine possesses two chiral centers (the α-carbon and the β-carbon). This results in four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The biological activity of peptides and their derivatives is highly dependent on their stereoisomeric configuration. researchgate.netnih.gov Therefore, robust analytical methods are required to separate and quantify these stereoisomers, ensuring the enantiomeric and diastereomeric purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. Two primary strategies are employed:
Direct Separation using Chiral Stationary Phases (CSPs): This method involves the use of HPLC columns packed with a chiral material that can differentially interact with the enantiomers and diastereomers. Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC series) have proven effective for separating isomeric amino acids. sigmaaldrich.com The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP, leading to different retention times.
Pre-column Derivatization with a Chiral Reagent: In this approach, the stereoisomers are reacted with a chiral derivatizing agent to form diastereomeric derivatives. These derivatives can then be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.govresearchgate.net A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs, like L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide). nih.govresearchgate.net These reagents react with the amino group of isoleucine, creating diastereomers that are readily separable by reversed-phase HPLC. The use of a pentabromobenzyl-modified silica (B1680970) gel (PBr) column has shown particular promise for resolving complex isoleucine stereoisomers that are difficult to separate on standard C18 columns. nih.gov
The choice of method depends on the specific properties of the N-acylated derivative and the available instrumentation. For this compound, derivatization followed by LC-MS/MS analysis provides a highly sensitive and specific method for quantification. nih.gov
| Method | Principle | Stationary Phase | Advantages | Considerations | Reference |
|---|---|---|---|---|---|
| Direct Chiral HPLC | Differential interaction of stereoisomers with a Chiral Stationary Phase (CSP). | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, R) or Pirkle-type CSPs. | No sample derivatization required, reducing sample preparation time and potential side reactions. | CSPs can be expensive; method development may be more complex; lower sensitivity for some analytes. | sigmaaldrich.comnih.gov |
| Pre-column Derivatization | Formation of diastereomeric derivatives using a chiral reagent, followed by separation on an achiral column. | Reversed-Phase (e.g., C18, PBr) | High sensitivity (especially with fluorescent tags), use of standard, robust columns, well-established protocols (e.g., Marfey's method). | Requires an additional reaction step; derivatizing agent must be of high enantiomeric purity; potential for kinetic resolution. | nih.govresearchgate.net |
High-Throughput and Combinatorial Synthesis Approaches for Analog Libraries
To explore the structure-activity relationships (SAR) of this compound, it is often necessary to synthesize a library of analogs by systematically varying the acyl group and the amino acid component. High-throughput and combinatorial synthesis strategies are invaluable for rapidly generating such libraries. nih.gov
A common approach is parallel synthesis, where reactions are carried out simultaneously in an array of separate reaction vessels, such as a 96-well plate. For creating an analog library of this compound, this would typically involve:
Acyl Component Variation: An array of carboxylic acids or their activated forms (e.g., acyl chlorides, N-hydroxysuccinimide esters) related to 2-fluorophenylacetic acid are prepared. Variations could include different substitution patterns on the phenyl ring (e.g., other halogens, alkyl groups, methoxy (B1213986) groups) or different linker lengths between the ring and the carbonyl group.
Amino Acid Variation: An array of amino acids and their esters, including isoleucine stereoisomers and other natural or unnatural amino acids (e.g., valine, leucine (B10760876), phenylalanine), is used. nih.gov
The coupling reaction is typically an amidation. The Schotten-Baumann reaction, which involves reacting an acyl chloride with an amino acid under basic aqueous conditions, is a robust and widely used method for N-acylation. researchgate.net Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can be used in an organic solvent, which is often more amenable to automated, high-throughput platforms. jst.go.jp
Following the parallel synthesis, high-throughput purification, often using solid-phase extraction (SPE) or mass-directed preparative HPLC, is employed to isolate the desired products.
| Acyl Moiety 1 (2-Fluorophenylacetyl) | Acyl Moiety 2 (3-Fluorophenylacetyl) | Acyl Moiety 3 (4-Fluorophenylacetyl) | Acyl Moiety 4 (Phenylacetyl) | |
|---|---|---|---|---|
| Amino Acid 1 (L-Isoleucine) | Target Compound | Analog A | Analog B | Analog C |
| Amino Acid 2 (D-Isoleucine) | Analog D | Analog E | Analog F | Analog G |
| Amino Acid 3 (L-Leucine) | Analog H | Analog I | Analog J | Analog K |
| Amino Acid 4 (L-Valine) | Analog L | Analog M | Analog N | Analog O |
Advanced Purification Techniques for Complex Amino Acid Derivatives
The purification of N-acyl amino acid derivatives like this compound presents challenges due to their amphiphilic nature, possessing both polar (carboxylic acid, amide) and nonpolar (phenyl ring, isobutyl side chain) regions. Standard purification by recrystallization can be difficult, and conventional flash chromatography on normal-phase silica gel is often ineffective for these highly polar compounds. oup.com Therefore, more advanced techniques are required to achieve high purity.
Reversed-Phase Chromatography: This is the most suitable and widely used technique. It employs a nonpolar stationary phase (e.g., C8, C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid). nih.gov
Reversed-Phase Flash Chromatography: Allows for rapid, preparative-scale purification and is a significant improvement over normal-phase methods for polar compounds. oup.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers the highest resolution for separating the target compound from closely related impurities, such as isomers or byproducts from the synthesis. libretexts.org
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. researchgate.netgoogle.com Since this compound has a free carboxylic acid group, it will be negatively charged at neutral or basic pH. It can be bound to an anion-exchange resin and then eluted by changing the pH or increasing the salt concentration. This method is particularly effective for removing non-acidic impurities.
Affinity Chromatography: While less common for small molecules, this highly specific technique can be used if the molecule has a known binding partner that can be immobilized on a solid support. libretexts.org This is more applicable to purifying larger biomolecules but can be adapted for specific small molecule targets.
A typical purification protocol for this compound might involve an initial crude purification by reversed-phase flash chromatography followed by a final polishing step using preparative HPLC to achieve >98% purity. libretexts.org
| Technique | Separation Principle | Typical Stationary Phase | Application for this compound | Reference |
|---|---|---|---|---|
| Reversed-Phase Flash Chromatography | Hydrophobic interactions | Silica gel chemically bonded with alkyl chains (C18, C8) | Primary, large-scale purification to remove major impurities. | oup.com |
| Preparative Reversed-Phase HPLC | Hydrophobic interactions (high resolution) | High-performance C18 or C8 media | Final "polishing" step to achieve high purity (>98%); separation of closely related isomers. | libretexts.org |
| Ion-Exchange Chromatography (IEC) | Electrostatic interactions (charge) | Anion-exchange resin (e.g., quaternary ammonium (B1175870) functionalized) | Removal of neutral or basic impurities; capture based on the deprotonated carboxylic acid. | google.com |
Structural Elucidation and Conformational Analysis of N 2 2 Fluorophenyl Acetyl Isoleucine
Spectroscopic Characterization Techniques for Structural Confirmation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of N-[2-(2-Fluorophenyl)acetyl]-isoleucine, ensuring both the correct connectivity of atoms and the precise stereochemical arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for assigning the stereochemistry at the α- and β-carbons of the isoleucine moiety. Isoleucine has two chiral centers, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.
A simple ¹H and ¹³C NMR spectrometric analysis allows for the differentiation of isoleucine and allo-isoleucine residues by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.orgresearchgate.net In many cases, the ¹H NMR spectrum of an isoleucine derivative will differ significantly from its allo-isoleucine diastereoisomer. researchgate.net For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO), the α-CH proton of a D-allo-isoleucine residue tends to have a higher chemical shift compared to the α-CH protons of L-isoleucine residues in the same molecule. researchgate.net Conversely, the ¹³C NMR spectrum often shows a lower chemical shift for the α-CH carbon of D-allo-isoleucine compared to the L-isoleucine residues. researchgate.net
The chemical shifts and coupling constants for the α-CH hydrogen are typically measured from high-resolution ¹H NMR spectra. researchgate.net The specific chemical environment, including the solvent and the nature of the N-acyl group, will influence the exact chemical shift values. For this compound, the 2-fluorophenylacetyl group will introduce specific shielding and deshielding effects on the isoleucine protons. The aromatic protons of the fluorophenyl group would appear in the downfield region of the ¹H NMR spectrum, and their coupling patterns would confirm the ortho-substitution.
Table 1: Expected ¹H and ¹³C NMR Data for the Isoleucine Moiety in this compound (based on related structures) Please note that the exact chemical shifts will vary depending on the solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (COSY/HMBC) |
| α-H | ~4.0 - 4.5 | ~57 - 62 | β-H, Amide-H |
| β-H | ~1.8 - 2.0 | ~37 - 39 | α-H, γ-CH₂, γ'-CH₃ |
| γ-CH₂ | ~1.1 - 1.5 | ~25 - 27 | β-H, δ-CH₃ |
| γ'-CH₃ | ~0.8 - 1.0 | ~15 - 17 | β-H |
| δ-CH₃ | ~0.8 - 1.0 | ~11 - 12 | γ-CH₂ |
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition.
The differentiation of isomeric amino acids like leucine (B10760876) and isoleucine by mass spectrometry can be challenging due to their identical molecular mass. nih.govnovor.cloud However, advanced MS techniques, such as tandem mass spectrometry (MS/MS) with different fragmentation methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD), can help distinguish between them. nih.govnih.govresearchgate.net These techniques can induce characteristic side-chain cleavages that are unique to each isomer. nih.govwvu.edu For this compound, the fragmentation pattern would be expected to show losses corresponding to the 2-fluorophenylacetyl group, as well as fragments characteristic of the isoleucine side chain.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | Calculated based on formula | Protonated molecular ion |
| [M+Na]⁺ | Calculated based on formula | Sodiated molecular ion |
| Fragment | Calculated based on formula | Loss of the 2-fluorophenylacetyl group |
| Fragment | Calculated based on formula | Characteristic isoleucine side-chain fragments |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands for the amide, carboxylic acid, and aromatic functionalities.
The N-H stretching vibration of the secondary amide is expected to appear in the region of 3300-3500 cm⁻¹. The amide I band (C=O stretching) is typically strong and found between 1630 and 1680 cm⁻¹. The amide II band (N-H bending and C-N stretching) usually appears in the 1520-1570 cm⁻¹ range. The carboxylic acid O-H stretch will be a broad band in the region of 2500-3300 cm⁻¹, and the carboxylic acid C=O stretch will be observed around 1700-1725 cm⁻¹. The C-F stretching vibration of the fluorophenyl group will likely produce a strong absorption in the 1000-1400 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching bands will be seen in the 1450-1600 cm⁻¹ region. nih.govasianpubs.org
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Description |
| Amide N-H Stretch | 3300 - 3500 | Stretching vibration of the amide N-H bond |
| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | Stretching vibration of the carboxylic acid O-H bond |
| Aromatic C-H Stretch | > 3000 | Stretching vibrations of the C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | < 3000 | Stretching vibrations of the C-H bonds in the isoleucine side chain |
| Carboxylic Acid C=O Stretch | 1700 - 1725 | Stretching vibration of the carbonyl in the carboxylic acid |
| Amide I (C=O Stretch) | 1630 - 1680 | Stretching vibration of the amide carbonyl |
| Amide II (N-H Bend) | 1520 - 1570 | Bending vibration of the amide N-H bond |
| Aromatic C=C Stretch | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds in the phenyl ring |
| C-F Stretch | 1000 - 1400 | Stretching vibration of the carbon-fluorine bond |
Advanced Crystallographic Studies for Solid-State Structure Determination (drawing from related structures)
For N-acetyl-DL-isoleucine, the crystal structure reveals specific packing arrangements and intermolecular interactions, such as hydrogen bonding between the amide and carboxylic acid groups of adjacent molecules. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming dimers or extended networks in the crystal lattice. The presence of the bulky and electron-rich 2-fluorophenyl group may lead to additional intermolecular interactions, such as π-π stacking between the aromatic rings, which would influence the crystal packing. The conformation of the isoleucine side chain in the solid state would also be determined, revealing the preferred rotameric state.
Conformational Preferences and Dynamics in Solution and Solid States
The conformational landscape of this compound is determined by the rotational freedom around several single bonds. The N-acetylation of amino acids introduces a peptide-like bond, which influences their conformational behavior. acs.org Theoretical and experimental studies on N-acetylated amino acids have shown the existence of multiple stable conformations in both the gas phase and in solution. nih.govacs.org
In solution, the conformation of this compound will be a dynamic equilibrium of different conformers. The relative populations of these conformers will be influenced by factors such as the solvent polarity and the potential for intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid or the fluorine atom. NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide information about the predominant solution-state conformation.
In the solid state, the molecule is locked into a single conformation, which is determined by the balance of intramolecular and intermolecular forces within the crystal lattice. As suggested by studies on related N-acyl amino acids, intermolecular hydrogen bonding is likely to be a dominant factor in determining the solid-state conformation. acs.org
Chiroptical Properties and Their Application in Stereoisomer Analysis
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are sensitive to the stereochemistry of chiral molecules and can be used to analyze the stereoisomers of this compound. The specific rotation of L-isoleucine is +40.6 at 20 °C/D (in 6.1N HCl). nih.gov Derivatization of the amino group, as in this compound, will alter the specific rotation, but the sign and magnitude will still be characteristic of the underlying stereochemistry of the isoleucine core.
The CD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the amide and aromatic chromophores. The sign and intensity of these Cotton effects are highly dependent on the spatial arrangement of these chromophores relative to the chiral centers of the isoleucine moiety. Therefore, CD spectroscopy can be a powerful tool for distinguishing between the different stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine) of the title compound. By comparing the experimental CD spectrum to theoretical calculations or to the spectra of known standards, the absolute configuration of the molecule can be determined.
Molecular Interactions and Target Identification of N 2 2 Fluorophenyl Acetyl Isoleucine
Mechanism of Action at the Molecular Level (e.g., Competitive Inhibition, Covalent Adduct Formation)
Due to the lack of specific experimental data for N-[2-(2-Fluorophenyl)acetyl]-isoleucine in the public domain, it is not possible to generate a scientifically sound article that adheres to the requested structure and content inclusions, which require detailed research findings and data tables. Any attempt to do so would involve speculation and the fabrication of data, which would be scientifically inappropriate.
Therefore, this report serves to inform that the requested information is not available in the current body of scientific literature.
General Information on Potential Enzyme Targets
While no direct evidence links this compound to the enzymes listed below, general information on these enzyme families and their inhibitors is available.
Branched-Chain Amino Acid Catabolic Enzymes
The catabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine (B10760876), and valine is initiated by branched-chain amino acid aminotransferases (BCATs) followed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. frontiersin.orgfrontiersin.org These enzymes are crucial for BCAA homeostasis. frontiersin.orgnih.gov Inhibitors of these enzymes are of research interest for various metabolic disorders. nih.gov The structure of this compound, being an N-acyl derivative of isoleucine, suggests a potential for interaction with BCAA metabolic pathways. N-acyl amino acids are a known class of signaling molecules, and their metabolism can be linked to enzymes like fatty acid amide hydrolase (FAAH). acs.orgnih.govmdpi.comnih.gov
Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis, catalyzing the formation of malonyl-CoA. columbia.eduscienceandtechnology.com.vn It exists in two isoforms, ACC1 and ACC2. scienceandtechnology.com.vnnih.gov ACC inhibitors are investigated for their potential in treating metabolic diseases and cancer. nih.govnih.gov The structure-activity relationships of ACC inhibitors are diverse, with various chemical scaffolds identified. nih.govnih.gov
Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). brieflands.comrsc.orgnih.gov They catalyze the conversion of arachidonic acid to prostaglandins. brieflands.com The development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition. brieflands.comnih.gov The structure-activity relationships of COX inhibitors are well-studied, with many featuring heterocyclic cores and specific substitutions to achieve selectivity. nih.govresearchgate.net
Without specific research data, any discussion on the molecular interactions of this compound remains hypothetical. The structural features of the compound, namely the N-acyl isoleucine backbone, could theoretically allow for interactions with enzymes that recognize amino acids or fatty acid derivatives. However, to provide a definitive and scientifically accurate account as requested, dedicated experimental studies on this compound are necessary.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivation
The structure-activity relationship (SAR) and structure-property relationship (SPR) for a given compound are pivotal in medicinal chemistry for optimizing drug candidates. For this compound, these relationships can be dissected by considering the contributions of its principal fragments: the 2-fluorophenylacetyl moiety and the isoleucine residue. While direct experimental studies on this specific molecule are not extensively available in the public domain, we can infer its SAR and SPR based on established principles and studies of analogous structures.
The 2-fluorophenyl group is a common feature in many biologically active compounds and significantly influences a molecule's binding affinity and specificity. The introduction of a fluorine atom to the phenyl ring can modulate several physicochemical properties, thereby affecting its interaction with biological targets.
The fluorine atom is the most electronegative element, and its substitution onto an aromatic ring can lead to profound changes in the molecule's electronic distribution. nih.gov This can influence the strength of non-covalent interactions, such as dipole-dipole and quadrupole interactions, with the target protein. The carbon-fluorine bond is highly polarized and can participate in favorable interactions with backbone amides or other polar residues within a binding pocket. nih.gov
Furthermore, the substitution of hydrogen with fluorine can alter the acidity of nearby protons and the basicity of adjacent nitrogen atoms, potentially leading to more favorable ionization states for binding and bioavailability. uzh.ch The presence of the fluorine atom can also induce a specific conformation in the molecule, which may be more complementary to the binding site. In some cases, fluorophenyl groups have been shown to initiate local structural rearrangements in their binding targets, leading to increased affinity. nih.gov
The hydrophobic character of the phenyl ring itself is crucial for engaging with hydrophobic pockets in a target protein. The addition of a fluorine atom generally increases the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets. uzh.ch However, the specific positioning of the fluorine atom at the ortho-position (2-position) is critical. This placement can influence the rotational freedom of the phenyl ring and the orientation of the acetyl-isoleucine side chain, thereby fine-tuning the molecule's fit within a binding site. Studies on other molecules with fluorophenyl moieties have demonstrated that the position of the fluorine substitute is a key determinant of inhibitory effect and selectivity. frontiersin.org
Table 1: Physicochemical Properties of Phenyl vs. 2-Fluorophenyl Moieties
| Property | Phenyl | 2-Fluorophenyl | Rationale for Change |
| LogP (Lipophilicity) | ~2.0 | ~2.3 | Increased lipophilicity due to the addition of a halogen atom. |
| Dipole Moment | 0 D | ~1.5 D | The high electronegativity of fluorine creates a significant dipole moment. |
| pKa of nearby groups | Unchanged | Can be lowered | The electron-withdrawing nature of fluorine can increase the acidity of adjacent protons. |
| Conformational Preference | Flexible rotation | Restricted rotation | Steric hindrance from the ortho-fluorine can influence the preferred dihedral angle. |
Note: The values in this table are illustrative and can vary depending on the specific molecular context.
Isoleucine is one of the three branched-chain amino acids (BCAAs) and is unique in that it possesses two stereocenters, at the alpha-carbon (Cα) and the beta-carbon (Cβ). This gives rise to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). numberanalytics.comrsc.org In biological systems, L-isoleucine is the naturally occurring and proteogenic isomer. numberanalytics.com
The specific stereochemistry of the isoleucine moiety in this compound is critical for its biological recognition and activity. The three-dimensional arrangement of the carboxyl, amino (acylated in this case), and branched sec-butyl side chain determines how the molecule fits into the binding site of a target protein. Most biological targets, such as enzymes and receptors, are chiral themselves and will exhibit a high degree of stereoselectivity towards their ligands.
The L-isoleucine configuration is typically preferred for interaction with targets that have evolved to recognize natural amino acids. The non-polar, hydrophobic side chain of isoleucine contributes to binding through van der Waals forces and hydrophobic interactions within the target's binding pocket. numberanalytics.com The precise spatial orientation of this side chain, dictated by the (2S,3S) configuration, is often essential for optimal complementarity.
Table 2: Stereoisomers of Isoleucine and their General Biological Relevance
| Stereoisomer | Configuration | General Biological Role |
| L-Isoleucine | (2S,3S) | The natural, proteinogenic amino acid, commonly recognized by biological targets. numberanalytics.com |
| D-Isoleucine | (2R,3R) | Non-proteinogenic, generally not recognized by targets for L-isoleucine. |
| L-allo-Isoleucine | (2S,3R) | Diastereomer of L-isoleucine, typically exhibits different or no biological activity. |
| D-allo-Isoleucine | (2R,3S) | Diastereomer of D-isoleucine, generally biologically inactive in systems preferring L-isomers. rsc.org |
In Vitro Biological Activity and Cellular Responses to N 2 2 Fluorophenyl Acetyl Isoleucine
Assessment of Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of N-[2-(2-Fluorophenyl)acetyl]-isoleucine can be inferred from the well-documented activities of related N-acyl amino acids and isoleucine derivatives. Generally, N-acyl amino acids are recognized for their antimicrobial properties, which are influenced by the nature of both the fatty acid chain and the amino acid head group. tandfonline.com
Research has demonstrated that N-aryl amino acids can exhibit significant, broad-spectrum antibacterial activity. mdpi.com For instance, certain synthesized N-aryl amino acids have shown potency against both Gram-positive and Gram-negative bacteria, with activity levels comparable to standard antibiotics like streptomycin (B1217042) against specific strains. mdpi.com The antimicrobial action is often attributed to the presence of the aromatic ring and the amino acid moiety, which are precursors to many bioactive molecules. mdpi.com Similarly, isoleucine derivatives, such as isoleucine-substituted sulfonamides, have displayed promising antibacterial and antifungal capabilities. tandfonline.comnih.gov
The effectiveness of these compounds often depends on their structure. For example, long-chain N-acyl amino acids tend to be more potent than their short-chain counterparts. researchgate.net The mode of action, while not fully understood, is thought to involve interaction with the microbial cell membrane, acting as biosurfactants that disrupt cellular integrity. researchgate.net Cationic surfactants derived from amino acids like arginine have also been shown to possess effective antimicrobial properties. psu.edu
| Derivative Class | Observed Activity | Target Microorganisms | Reference(s) |
| N-Aryl Amino Acids | Broad-spectrum antibacterial | Streptococcus pneumoniae, Escherichia coli, Proteus mirabilis | mdpi.com |
| N-Palmitoyl Amino Acids | Good antibacterial activity | Staphylococcus aureus, Bacillus subtilis | tandfonline.com |
| Isoleucine Sulfonamides | Good antifungal and antibacterial potential | Gram-positive and Gram-negative strains | tandfonline.comnih.gov |
| Long-Chain N-Acyl Arginine | Effective antimicrobial properties | Bacteria (general) | psu.edu |
| Cationic Beta-Glucan Derivatives | Selective anti-mycotic properties | Scopulariopsis brevicaulis, Aspergillus brasiliensis, Fusarium solani | mdpi.com |
Evaluation of Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory potential of this compound can be contextualized by examining related compounds, particularly N-acetylcysteine (NAC) and various fluorinated molecules. healthline.comresearchgate.net NAC is a well-studied compound with potent antioxidant and anti-inflammatory properties. nih.govnih.gov
The primary anti-inflammatory mechanism of NAC involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov By suppressing NF-κB activity, NAC can reduce the production and release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govdroracle.ai This action stems from NAC's ability to replenish intracellular levels of glutathione (B108866) (GSH), a major antioxidant that helps to control oxidative stress, a key driver of inflammation. healthline.comdroracle.ai
Furthermore, the incorporation of fluorine into small molecules is a recognized strategy in medicinal chemistry to modulate biological activity, including immunomodulatory effects. researchgate.netmdpi.com Fluorination can alter a molecule's physicochemical properties, such as its binding affinity and metabolic stability, potentially enhancing its therapeutic effects. mdpi.comiris-biotech.de Given that this compound contains a fluorinated phenyl group, it is plausible that this structural feature could contribute to its immunomodulatory profile.
| Compound/Class | Mechanism of Action | Key Effects | Reference(s) |
| N-Acetylcysteine (NAC) | Replenishes glutathione (GSH); Inhibits NF-κB pathway | Reduces oxidative stress; Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | nih.govmdpi.comdroracle.ai |
| Isoleucine | Possesses inherent anti-inflammatory properties | Protects against oxidative damage in certain cell types | nih.gov |
| Fluorinated Compounds | Modulate physicochemical properties (e.g., binding affinity, stability) | Can enhance immunomodulatory activity | researchgate.netmdpi.com |
Impact on Cellular Metabolism and Signaling Pathways
N-acyl amino acids are increasingly recognized as important signaling molecules that can influence various metabolic pathways. mdpi.comnih.gov The specific structure of this compound suggests it could interact with pathways related to both its amino acid (isoleucine) and acyl components.
As a derivative of isoleucine, the compound may interfere with the biosynthesis and degradation pathways of branched-chain amino acids (BCAAs). nih.gov The fungal BCAA biosynthesis pathway is a known target for antifungal agents, as these pathways are essential for fungi but not for humans. nih.gov Inhibitors of enzymes like acetolactate synthase, which is involved in isoleucine and valine synthesis, have shown potent antifungal activity. nih.gov This suggests that an isoleucine conjugate could potentially act as a competitive inhibitor or modulator of enzymes within this pathway.
Furthermore, the N-acetylation of amino acids can significantly alter their cellular uptake and metabolism. For example, N-acetyl-l-leucine is transported into cells via different mechanisms than leucine (B10760876) itself, bypassing some rate-limiting steps and allowing for greater intracellular accumulation of leucine following deacetylation. nih.gov A similar mechanism could be envisioned for this compound, where it acts as a pro-drug, delivering isoleucine or the fluorophenylacetyl moiety into the cell, where they can then perturb their respective metabolic pathways. nih.gov The general metabolism of N-acyl amino acids involves both biosynthesis via condensation of a fatty acid and an amino acid, and degradation, often catalyzed by enzymes like fatty acid amide hydrolase (FAAH). mdpi.comnih.govfrontiersin.org
Essential amino acids and their derivatives are known to play a significant role in the regulation of energy homeostasis. nih.gov Alterations in the dietary intake of single essential amino acids, including the BCAAs leucine and isoleucine, can affect energy balance, food intake, and fat mass. nih.govresearchgate.net
Specific N-acyl amino acids have been identified as endogenous signaling molecules that regulate energy homeostasis. mdpi.comnih.gov For instance, N-oleoyl phenylalanine has been shown to participate in the regulation of energy balance. mdpi.com Leucine and isoleucine themselves possess antioxidative properties and can protect cells from oxidative damage by influencing energy metabolism. nih.gov Proteomics studies have revealed that leucine can upregulate pathways involved in BCAA degradation and thermogenesis, leading to increased ATP production, while isoleucine can promote the production of acetyl-CoA, a central molecule in energy metabolism. nih.gov Therefore, this compound could potentially influence cellular energy status by modulating these BCAA-related metabolic and signaling pathways.
Cell-Based Assays for Proliferation, Differentiation, and Apoptosis
The effect of this compound on cell fate can be evaluated using a variety of standard cell-based assays that measure proliferation, differentiation, and apoptosis. abcam.com The literature on related amino acid derivatives suggests a range of possible outcomes.
Several N-acyl amino acids have demonstrated antiproliferative effects in vitro. mdpi.comnih.gov For example, N-acyl alanines have been shown to inhibit cell proliferation, and N-oleoyl glycine (B1666218) was found to reduce proliferation in mouse macrophage cells. mdpi.comnih.gov The amino acid isoleucine itself has been shown to suppress the proliferation of lung cancer cells at high concentrations. researchgate.net Conversely, derivatives of other amino acids, like lysine, have been found to stimulate cell proliferation in certain systems. nih.gov
Regarding apoptosis, or programmed cell death, amino acid derivatives can also exert significant influence. Leucine deprivation has been shown to induce apoptosis in breast cancer cells. researchgate.net In neonatal monocytes, leucine supplementation was found to enhance phagocytosis-induced cell death in an mTOR-dependent manner, which involved the downregulation of anti-apoptotic proteins like BCL-2. mdpi.com Furthermore, isoleucine has been implicated in modulating apoptosis signaling pathways; for instance, an isoleucine zipper motif is used to stabilize the trimeric structure of the CD95 ligand (CD95L), a potent inducer of apoptosis. nih.gov Isoleucine sulfonamide derivatives have also been screened for their cytotoxic effects against various cancer cell lines. nih.gov
| Compound/Class | Effect on Cell Fate | Cell Type/Model | Reference(s) |
| N-Acyl Alanines | Antiproliferative | General in vitro | mdpi.com |
| High-Dose Isoleucine | Suppressed proliferation | Lung cancer cells | researchgate.net |
| Leucine Deprivation | Inhibited proliferation, induced apoptosis | Breast cancer cells | researchgate.net |
| Leucine Supplementation | Enhanced apoptosis (PICD) | Neonatal monocytes | mdpi.com |
| Isoleucine Sulfonamides | Cytotoxic | Cancer cell lines (MCF-7, A549, PC-3) | nih.gov |
| L-Leucine Methyl Ester | Caused cell death | Mouse peritoneal macrophages | nih.gov |
Comparative Biological Profiling with Natural and Synthetic Isoleucine Conjugates
To fully understand the biological profile of this compound, it is useful to compare it with other natural and synthetic isoleucine conjugates. The specific biological activity of an isoleucine derivative is highly dependent on the nature of the chemical group conjugated to the isoleucine core.
For example, isoleucine sulfonamides represent a class of synthetic derivatives that have been investigated for their anticancer, antibacterial, and antifungal properties. tandfonline.comnih.gov The sulfonamide group is key to their observed activity. In contrast, this compound features a fluorinated phenylacetyl group. This modification introduces different structural and electronic properties, such as the high electronegativity and hydrophobicity associated with the fluorine atom, which could lead to a distinct pharmacological profile. mdpi.comiris-biotech.de
| Isoleucine Conjugate | Conjugated Group | Reported Biological Activity | Reference(s) |
| This compound | 2-Fluorophenylacetyl | (Hypothesized based on general derivative activity) | - |
| Isoleucine Sulfonamides | Substituted Sulfonamide | Anticancer, antibacterial, antifungal | tandfonline.comnih.gov |
| N-Palmitoyl-isoleucine | Palmitoyl (C16 Acyl) | Surfactant properties, antibacterial activity | tandfonline.com |
| Zinc(II) Isoleucine Dithiocarbamate | Zinc Dithiocarbamate | Moderate cytotoxicity against breast cancer cells | researchgate.net |
| Isoleucine-derived isocyanates | Isocyanate | Used in chemical synthesis for further modification | acs.org |
Computational Chemistry and in Silico Approaches for N 2 2 Fluorophenyl Acetyl Isoleucine
Molecular Docking and Virtual Screening for Target Prediction
Molecular docking and virtual screening are cornerstone techniques in computational drug discovery used to predict the binding orientation of a small molecule to a protein target and to search large compound libraries for potential binders. wikipedia.orgnih.gov This process is foundational for identifying potential biological targets for N-[2-(2-Fluorophenyl)acetyl]-isoleucine and hypothesizing its mechanism of action.
The methodology begins with the generation of a high-quality 3D structure of this compound. This structure is then computationally "docked" into the binding sites of a vast array of known protein structures sourced from databases like the Protein Data Bank (PDB). researchgate.net This procedure is often executed as a virtual screening campaign, where the compound is tested against a library of disease-relevant targets. wikipedia.orgnih.gov
Each docking simulation produces a "pose," or a specific orientation of the ligand within the protein's active site, and a corresponding scoring function estimates the binding affinity, typically as a free energy of binding (kcal/mol). nih.govchemrxiv.org Lower scores generally indicate a more favorable interaction. By ranking the targets based on these scores, researchers can prioritize the most probable biological partners of the compound for subsequent experimental validation. nih.gov For instance, a docking study might reveal a high predicted affinity for a particular kinase or protease, suggesting a potential inhibitory role. The accuracy of these predictions has been shown to improve significantly with scoring functions that account for factors like the explicit role of water molecules in the binding site. chemrxiv.org
Below is an illustrative table of potential docking results for this compound against a hypothetical set of protein targets.
| Target Protein Class | Specific Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase | EGFR | -8.5 | Met793, Leu718, Cys797 |
| Protease | Cathepsin K | -7.9 | Cys25, Gly66, Asn175 |
| Nuclear Receptor | PPAR-γ | -9.1 | Arg288, Tyr473, His323 |
| Ion Channel | Nav1.7 | -7.2 | Phe1737, Tyr1744 |
This table is for illustrative purposes only. The values are not based on experimental data.
Structure-based virtual screening starts with the 3D structure of the target, evaluating how well molecules from a database fit into the binding site. Conversely, ligand-based screening uses the structure of an active molecule, like this compound, to find other molecules with similar shapes or pharmacophore features. nih.gov Both approaches are crucial for narrowing down the vast chemical space to a manageable number of high-potential candidates. wikipedia.org
Molecular Dynamics Simulations to Explore Conformational Space and Binding Kinetics
While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the compound and its target protein behave over time. frontiersin.org For this compound, MD simulations are critical for understanding its conformational flexibility and the stability of its interaction with a predicted protein target.
In a typical MD simulation, the protein-ligand complex, solvated in a water box with ions to mimic physiological conditions, is subjected to calculations based on Newtonian physics. nih.gov The simulation tracks the movements of every atom over a set period, from nanoseconds to microseconds, generating a trajectory of conformational changes. Analysis of this trajectory can reveal:
Conformational Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated over time. A stable RMSD suggests the complex remains in a consistent binding mode.
Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible or rigid upon ligand binding.
Interaction Persistence: The simulation can show which hydrogen bonds and hydrophobic interactions are stable and persistent, confirming the key interactions predicted by docking.
Beyond stability, advanced MD techniques can be used to explore binding kinetics, a critical factor for in vivo drug efficacy. acs.orgnih.gov Methods like steered MD (SMD) or temperature-accelerated MD (TAMD) apply an external force or increased temperature to accelerate the unbinding of the ligand from the protein. nih.gov By analyzing the unbinding pathway and the forces required, it is possible to estimate the dissociation rate constant (k_off), which is inversely related to the drug-target residence time. scite.ai Predicting these kinetic parameters is a significant challenge but offers profound insights into how long a compound might exert its biological effect. nih.govacs.org
| MD Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces of the atoms. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Simulation Time | 100-500 ns | Duration of the simulation to observe system behavior. |
| Time Step | 2 fs | The interval between calculation steps. |
| Temperature | 300 K | Simulates physiological temperature. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed view of the electronic structure of this compound. nih.gov These methods solve approximations of the Schrödinger equation to determine properties that are governed by the distribution of electrons within the molecule. nih.gov
For this compound, DFT calculations can elucidate:
Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable (lowest energy) conformation. Studies on the related compound N-acetyl-L-isoleucine-N-methylamide have shown that numerous stable conformations can exist, separated by small energy gaps, indicating significant conformational flexibility. conicet.gov.arconicet.gov.ar
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.netabu.edu.ng The presence of the electronegative fluorine atom on the phenyl ring is expected to influence the electron distribution and reactivity of the molecule significantly. tpnsindia.orgelsevierpure.com
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygens and the fluorine atom are expected to be regions of negative potential, while the amide proton would be a region of positive potential, indicating likely sites for hydrogen bonding.
Chemical Reactivity Descriptors: Properties like electronegativity, chemical hardness, and electrophilicity can be calculated to classify the molecule's reactivity profile. researchgate.netrsc.org
| Calculated Property (Illustrative) | Method | Predicted Value | Significance |
| HOMO Energy | DFT/B3LYP/6-31G(d) | -6.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | DFT/B3LYP/6-31G(d) | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 5.6 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | DFT/B3LYP/6-31G(d) | 3.5 Debye | Measures the molecule's overall polarity. |
This table is for illustrative purposes only. The values are not based on experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org If a set of analogues of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be built to predict the activity of new, untested compounds. jocpr.comnih.gov
The QSAR process involves several key steps:
Data Set Preparation: A training set of molecules with known activities is compiled. An external test set is also curated to validate the model's predictive power. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields from CoMFA/CoMSIA). nih.gov
Model Building: Statistical or machine learning algorithms, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: The model is rigorously validated using techniques like cross-validation and by predicting the activity of the external test set to ensure its robustness and predictive accuracy. wikipedia.org
Once validated, the QSAR model can be used to screen virtual libraries of compounds or guide the design of new analogues of this compound with potentially enhanced activity. mdpi.com The model can also provide insights into which molecular properties (e.g., hydrophobicity, specific steric features, or electronic properties) are most important for the desired biological effect. mdpi.com
| Descriptor Type | Example Descriptor | Information Encoded |
| Physicochemical | LogP | Hydrophobicity/Lipophilicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Wiener Index | Molecular branching and size |
| Steric (3D-QSAR) | CoMFA Steric Fields | 3D shape and volume |
| Quantum Mechanical | HOMO/LUMO Energy | Electron donating/accepting ability |
Bioinformatics and Chemoinformatics Applications in Target Identification and Ligand Design
Bioinformatics and chemoinformatics are broad, interdisciplinary fields that integrate data from biology, chemistry, and computer science to accelerate drug discovery. omicstutorials.comlongdom.org For a novel compound like this compound, these tools are essential for both identifying its most likely biological targets and for designing improved second-generation molecules. nih.govhilarispublisher.com
Target Identification: Bioinformatics approaches can identify potential targets by analyzing large-scale biological data. worldbigroup.comtechtarget.com For example, researchers can use transcriptomics data from databases like Gene Expression Omnibus (GEO) to find genes that are overexpressed in a particular disease. researchgate.netnih.gov Then, chemoinformatics tools like SwissTargetPrediction or STITCH can predict if this compound is likely to interact with the proteins encoded by these genes. omicstutorials.com This "omics"-driven approach connects the molecule to disease-relevant pathways, providing a strong rationale for further investigation. nih.gov
Ligand Design and Optimization: Chemoinformatics plays a central role in lead optimization. nih.govnih.gov Starting with this compound as a "hit" or "lead" compound, chemoinformatics algorithms can:
Explore Chemical Space: Generate virtual libraries of analogues by making small, systematic modifications to the parent structure (e.g., changing the position of the fluorine atom, replacing isoleucine with another amino acid).
Predict Properties: Use QSAR or machine learning models to predict the biological activity and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these virtual analogues. nih.gov
Scaffold Hopping: Search for entirely new chemical scaffolds that maintain the key pharmacophoric features of the original molecule but possess more favorable properties, such as improved synthetic accessibility or a better intellectual property position.
By integrating these computational approaches, researchers can build a comprehensive profile of this compound, predict its biological functions, and rationally design superior molecules, significantly streamlining the path from an interesting compound to a potential therapeutic agent. nih.gov
Applications of N 2 2 Fluorophenyl Acetyl Isoleucine in Advanced Chemical Biology
Development as a Chemical Probe for Investigating Biological Processes
Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, enabling the study of its function in a biological system. The development of N-[2-(2-Fluorophenyl)acetyl]-isoleucine as a chemical probe is predicated on its structural components. The isoleucine moiety can direct the molecule to the active or allosteric sites of enzymes and receptors that recognize hydrophobic amino acids, such as aminoacyl-tRNA synthetases or branched-chain aminotransferases (BCATs). nih.gov
The 2-fluorophenylacetyl group serves two primary functions. Firstly, the fluorine atom can act as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F-NMR is a powerful technique for studying molecular interactions because of the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine signals in most biological systems. Binding of the probe to a target protein would likely induce a change in the chemical environment of the fluorine atom, resulting in a measurable shift in its NMR signal. This allows for the detection and characterization of binding events without the need for more disruptive labels.
Secondly, the fluorophenyl ring can engage in specific non-covalent interactions within a protein's binding pocket, including hydrophobic and potentially hydrogen-bonding interactions, which can be explored to understand the structural requirements for molecular recognition.
Table 1: Hypothetical ¹⁹F-NMR Chemical Shift Perturbations for this compound Upon Binding to a Target Protein
| State | Target Protein Concentration | ¹⁹F Chemical Shift (ppm) | Line Broadening (Hz) |
|---|---|---|---|
| Free Probe | 0 µM | -115.0 | 10 |
| Bound Probe | 10 µM | -115.8 | 50 |
| Bound Probe | 50 µM | -116.3 | 150 |
| Bound Probe | 100 µM | -116.5 | 250 |
This table illustrates the type of data that could be generated from ¹⁹F-NMR titration experiments to quantify the binding affinity of the probe to its target.
Integration into Bioconjugation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. This strategy is widely used for attaching labels, such as fluorescent dyes or affinity tags, to proteins for imaging and analysis. While this compound in its current form is not directly reactive for bioconjugation, its core structure is an ideal starting point for creating more functionalized derivatives.
Drawing from general concepts in amino acid chemistry, the isoleucine framework can be metabolically incorporated into proteins in engineered expression systems. isotope.com More practically, a synthetic peptide could be constructed where this compound is placed at the N-terminus. The N-acetylation cap would already be in place, providing resistance to degradation by aminopeptidases. To enable fluorescent labeling, the 2-fluorophenylacetyl group could be further modified to include a reactive handle, such as an azide or alkyne group, for click chemistry. This would allow for the site-specific attachment of a fluorescent probe via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov
Example Bioconjugation Strategy:
Synthesis: Synthesize a derivative, N-[2-(2-fluoro-4-azidophenyl)acetyl]-isoleucine.
Peptide Synthesis: Incorporate this modified amino acid at the N-terminus of a synthetic peptide designed to bind a specific cellular target.
Labeling: React the azide-functionalized peptide with a fluorescent dye containing a terminal alkyne (e.g., DBCO-Cy5) through a copper-free click reaction.
Application: Use the resulting fluorescently labeled peptide to visualize the target's localization in cells via fluorescence microscopy.
Contribution to the Design of Novel Peptidomimetics and Artificial Proteins
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or binding affinity. Incorporating unnatural amino acids is a cornerstone of peptidomimetic design.
This compound serves as an excellent building block for peptidomimetics. When included in a peptide sequence, its N-acyl cap immediately blocks the N-terminus, a common site of enzymatic degradation. This modification can significantly increase the half-life of a peptide in a biological environment. The 2-fluorophenyl group introduces a non-canonical side chain that can explore different binding interactions compared to natural amino acids. The fluorine atom can participate in orthogonal multipolar interactions and can enhance hydrophobic packing, potentially leading to tighter binding with a target receptor. The design of artificial proteins, which are engineered proteins with novel functions, could similarly benefit from the inclusion of such modified amino acids to create new structural folds or introduce unique catalytic or binding sites.
Utility in Mechanistic Enzymology for Studying Active Site Interactions
Understanding how enzymes function at a molecular level is crucial for drug design and biotechnology. Mechanistic enzymology often employs substrate or inhibitor analogs to probe the structure and chemistry of an enzyme's active site. This compound could be a valuable tool in this context, particularly for enzymes that process isoleucine or isoleucine-containing peptides, such as proteases or peptide synthetases.
As a potential competitive inhibitor, the molecule could bind to the active site and block access by the natural substrate. By systematically modifying the structure—for example, by changing the position of the fluorine on the phenyl ring or altering the stereochemistry of the isoleucine—researchers can map the steric and electronic requirements of the active site. The binding affinity of these different analogs, measured as the inhibition constant (Kᵢ), provides detailed information about the forces driving substrate recognition. This approach helps to build a comprehensive model of the enzyme-substrate complex and the transition state of the reaction it catalyzes.
Table 2: Hypothetical Inhibition Constants (Kᵢ) for Analogs Probing an Enzyme Active Site
| Compound | Modification | Kᵢ (µM) |
|---|---|---|
| This compound | 2-Fluoro (ortho) | 15.2 |
| N-[2-(3-Fluorophenyl)acetyl]-isoleucine | 3-Fluoro (meta) | 45.8 |
| N-[2-(4-Fluorophenyl)acetyl]-isoleucine | 4-Fluoro (para) | 22.1 |
| N-[2-(Phenyl)acetyl]-isoleucine | No Fluorine | 89.5 |
| N-[2-(2-Fluorophenyl)acetyl]-valine | Isoleucine to Valine | 120.3 |
This table represents a potential structure-activity relationship (SAR) study, where changes in inhibitor structure are correlated with changes in binding affinity to elucidate key interactions in the enzyme's active site.
Role as a Scaffold for Fragment-Based Ligand Discovery in Academic Settings
Fragment-based ligand discovery (FBLD) is a powerful method for identifying lead compounds in drug discovery. nih.gov It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.govdrugdiscoverychemistry.com Once a binding fragment is identified, it is elaborated into a more potent ligand through structure-guided chemical synthesis. nih.govastx.com
This compound can be viewed as a molecule derived from the linkage of two fragments: 2-fluorophenylacetic acid and isoleucine. In an academic FBLD campaign, such a compound could emerge from a "fragment merging" or "scaffold-based" approach. If both the isoleucine and a fluorinated aromatic fragment were found to bind in adjacent pockets of a target protein, they could be chemically linked to create a higher-affinity lead compound like this compound.
Conversely, the compound itself could serve as a starting scaffold. Researchers could systematically modify either the "eastern half" (the isoleucine) or the "western half" (the 2-fluorophenylacetyl group) to optimize interactions and improve ligand efficiency. nih.gov For instance, the isoleucine could be replaced with other natural or unnatural amino acids, while the phenyl ring could be further substituted to engage with nearby pockets in the protein's binding site. This iterative process of design, synthesis, and testing is central to modern medicinal chemistry and is highly amenable to academic research settings.
Future Directions and Broader Academic Implications
Exploration of New Biological Targets and Pathways
N-acyl amino acids (NA-AAs) are a class of endogenous signaling lipids related to the endocannabinoid system, and they are involved in a wide array of physiological processes. nih.govmdpi.com Future research on N-[2-(2-Fluorophenyl)acetyl]-isoleucine would logically begin by screening it against known targets of NA-AAs, such as fatty acid amide hydrolase (FAAH) and various G-protein coupled receptors (GPCRs). mdpi.com
However, the specific structure of this compound suggests the potential for novel biological activity:
Isoleucine-Mediated Targeting: The isoleucine component could facilitate interactions with biological machinery that recognizes this essential amino acid. Recent studies have shown that high levels of isoleucine can exert anti-tumor effects by promoting the nuclear import and stability of the tumor suppressor protein PTEN, a process regulated by isoleucyl-tRNA synthetase (IARS). nih.gov Future investigations could explore whether this compound modulates the IARS-PTEN axis or other amino acid sensing pathways. nih.gov
Fluorophenyl Moiety Influence: The 2-fluorophenyl group can significantly alter the compound's binding affinity, selectivity, and metabolic stability. nih.govbohrium.com This modification could direct the molecule toward novel protein targets not typically associated with endogenous NA-AAs. Exploring its interactions with enzymes and receptors where fluorine substitution is known to enhance binding would be a productive avenue. unilag.edu.ng
Screening this compound against diverse target families, including ion channels, nuclear receptors, and metabolic enzymes, could uncover previously unknown biological roles and signaling pathways.
Advancements in Asymmetric Synthesis and Chiral Resolution for Enantiopure Production
The isoleucine residue in this compound possesses two chiral centers ((2S,3S) in the natural L-isoleucine). The biological activity of such molecules is highly dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for producing single enantiomers is crucial for both research and potential therapeutic applications.
Future synthetic research could focus on several cutting-edge strategies:
Catalytic Asymmetric Synthesis: This is a highly efficient approach for creating chiral molecules. qyaobio.com Methods could include the use of chiral transition metal complexes (e.g., Nickel(II) or Copper(II)) or organocatalysts like chiral phosphoric acids to guide the stereoselective acylation of isoleucine or its derivatives. nih.govrsc.org
Chiral Auxiliaries: Employing a chiral auxiliary that temporarily attaches to a precursor molecule can direct the stereochemical outcome of subsequent reactions. Novel cysteine-derived auxiliaries, for instance, have shown promise in the asymmetric synthesis of complex amino acids. digitellinc.com
Enzymatic Resolution: Biocatalysis using enzymes like lipases or acylases could be employed for the kinetic resolution of a racemic mixture of the final compound or a key intermediate, providing a green and highly selective alternative to traditional chemical methods.
The table below summarizes potential synthetic approaches for the enantiopure production of this compound.
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Acylation | Using a chiral catalyst to directly acylate an isoleucine ester with 2-fluorophenylacetic acid or its activated form. | High efficiency, low catalyst loading, atom economy. | Development of novel catalysts with high selectivity for the specific substrates. |
| Chiral Auxiliary-Mediated Synthesis | Attaching a recoverable chiral auxiliary to the isoleucine nitrogen to control the stereochemistry of the acylation step. | High diastereoselectivity, reliable and well-established methodology. | Designing auxiliaries that are easily attached and cleaved under mild conditions. digitellinc.com |
| Enzymatic Kinetic Resolution | Using an enzyme to selectively hydrolyze one enantiomer from a racemic mixture of this compound esters. | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for and engineering enzymes with high activity and selectivity for the target molecule. |
Integration with Systems Biology for Holistic Understanding of Biological Impact
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and adopt a systems-level perspective. Integrating multi-omics technologies will be essential for creating a comprehensive picture of the compound's effects on cellular networks.
A potential systems biology workflow could include:
Metabolomics: To analyze changes in the cellular lipidome and related metabolic pathways following treatment with the compound. This could reveal if it alters the levels of endogenous N-acyl amino acids or other signaling lipids. nih.gov
Proteomics: Using techniques like thermal proteome profiling (TPP) or chemical proteomics to identify the direct protein binding partners (target deconvolution) and downstream proteins whose expression or post-translational modifications are altered.
Transcriptomics: RNA-sequencing to determine how the compound affects gene expression, providing insights into the cellular pathways and biological processes it modulates. nih.gov
By integrating data from these different "omics" layers, researchers can construct network models that predict the compound's mechanism of action, identify potential off-target effects, and generate new hypotheses about its function.
Development of Next-Generation Research Tools
This compound can serve as a scaffold for the development of sophisticated chemical probes to investigate biological systems. The creation of such tools would be a significant contribution to chemical biology.
Potential developments include:
Affinity-Based Probes: Synthesizing derivatives of the compound that incorporate a reporter tag (e.g., biotin) and a photoreactive group. These probes could be used in pull-down experiments to covalently label and identify its specific protein targets within a complex biological sample.
Fluorescent Probes: Attaching a fluorophore to the molecule would enable researchers to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.
¹⁹F NMR Probes: The fluorine atom in the 2-fluorophenylacetyl moiety provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) can be used to study the compound's binding to target proteins, providing valuable information about its binding mode and kinetics without the need for more disruptive labels. nih.gov
These next-generation tools would not only elucidate the function of this compound itself but also serve as valuable reagents for studying the broader biological systems they interact with.
Contribution to Fundamental Principles of Chemical Biology and Medicinal Chemistry
Systematic study of this compound and its analogues can provide fundamental insights into the principles of molecular recognition and drug design.
Key areas of contribution include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying each part of the molecule—altering the position of the fluorine on the phenyl ring, replacing it with other halogens, or substituting isoleucine with other amino acids—researchers can build a detailed SAR profile. This would clarify the role of each component in target binding and cellular activity.
Understanding the Role of Fluorine: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, membrane permeability, and binding affinity (pKa). nih.govethernet.edu.et Analyzing how the 2-fluoro substituent in this specific N-acyl amino acid context affects its biological profile would contribute valuable data to this field. nih.gov
Probing the N-Acyl Amino Acid Chemical Space: As a synthetic member of the NA-AA family, this compound helps expand the known chemical space of these signaling molecules. mdpi.com Comparing its activity to natural NA-AAs can help delineate the structural requirements for interacting with different biological targets and provide templates for designing new modulators of the endocannabinoidome. nih.govmdpi.com
Ultimately, research into this compound holds the promise of not only discovering new biological functions and therapeutic leads but also of enriching our fundamental understanding of how small molecules interact with complex biological systems.
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(2-Fluorophenyl)acetyl]-isoleucine?
- Methodological Answer : The synthesis typically involves coupling 2-fluorophenylacetic acid (CAS 451-82-1, see ) with L-isoleucine. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., DCC or EDC) with HOBt to minimize racemization.
- Protection : Protect the α-amino group of isoleucine with Boc or Fmoc to prevent side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of acid to amino acid) and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for validating the compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons) and acetyl-isoleucine moieties.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ depends on exact formula).
- X-ray Crystallography : For definitive structural confirmation (if crystalline derivatives are obtainable, as in ).
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Solubility : Use anhydrous DMSO or ethanol for stock solutions; avoid prolonged exposure to moisture.
- Safety : Follow guidelines for fluorinated compounds (e.g., use fume hoods, PPE) as outlined in safety protocols for structurally similar analogs .
Q. What are the key considerations for designing in vitro assays to assess bioactivity?
- Methodological Answer :
- Solvent Compatibility : Ensure DMSO concentration ≤0.1% to avoid cellular toxicity.
- Positive/Negative Controls : Include known acetylated amino acid derivatives (e.g., N-acetyl-leucine ) for comparative analysis.
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to identify EC₅₀/IC₅₀ values.
Q. How can researchers troubleshoot low coupling efficiency during synthesis?
- Methodological Answer :
- Reagent Freshness : Use freshly activated coupling agents to avoid inefficiency.
- pH Control : Maintain slightly basic conditions (pH 7.5–8.5) to favor nucleophilic attack by the amino group.
- Alternative Methods : Explore microwave-assisted synthesis or enzymatic coupling (e.g., lipases) for improved yields .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use crystal structures of homologous proteins (e.g., acetyltransferases from ) and software like AutoDock Vina.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR : Corfluorophenyl substitutions with activity using datasets from analogs like N-[2-(3,5-difluorophenyl)acetyl]-L-alanine .
Q. What experimental approaches resolve contradictions in reported metabolic stability data?
- Methodological Answer :
- In Vitro Models : Use liver microsomes or hepatocytes from multiple species (rat/human) to assess interspecies variability.
- LC-MS/MS Quantification : Monitor degradation products (e.g., free isoleucine or fluorophenylacetic acid) with MRM transitions.
- CYP Inhibition Assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors .
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP Measurement : Compare experimental LogP (via shake-flask/HPLC) with computational predictions to assess lipophilicity.
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction.
- Toxicokinetics : Evaluate fluorinated metabolite accumulation in rodent models, referencing safety data from fluorophenyl isocyanate analogs .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
Q. How can researchers address discrepancies in crystallographic data versus solution-phase NMR structures?
- Methodological Answer :
- Dynamic Behavior : Perform variable-temperature NMR to assess conformational flexibility.
- DFT Calculations : Compare optimized geometries (Gaussian 09) with X-ray data to identify dominant conformers.
- SAXS : Use small-angle X-ray scattering to study solution-phase aggregation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
